3-{[(3,4-Dimethylphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 g/mol . This compound is known for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the formamido and propanoic acid moieties, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
3-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has similar structural features but differs in the presence of methoxy groups instead of methyl groups.
3-(4-Propoxyphenyl)propanoic acid: This compound shares the propoxyphenyl moiety but lacks the formamido group.
3-(3,4-Dimethylphenyl)propanoic acid: This compound is similar but does not contain the formamido and propoxyphenyl groups.
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-4-11-26-18-9-7-16(8-10-18)19(13-20(23)24)22-21(25)17-6-5-14(2)15(3)12-17/h5-10,12,19H,4,11,13H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
HZBPDBPQYSPRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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